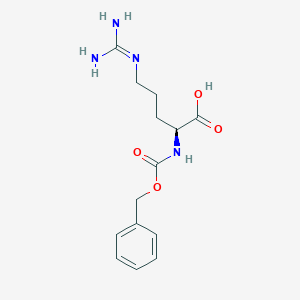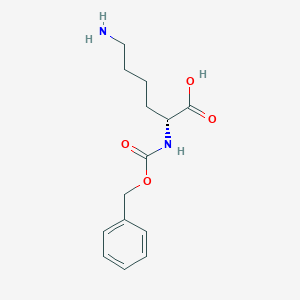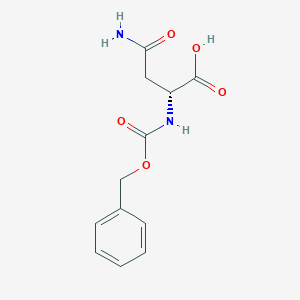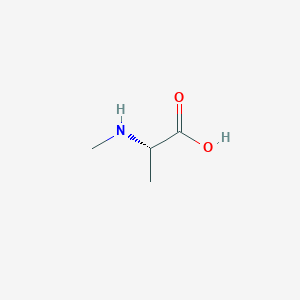
N-メチル-セリン(Tbu)-OH
概要
説明
N-Methyl-O-tert-butyl-L-serine, commonly referred to as N-Me-Ser(Tbu)-OH, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl group attached to the oxygen atom of the serine molecule. These modifications enhance the stability and solubility of the compound, making it a valuable intermediate in peptide synthesis and other chemical processes.
科学的研究の応用
N-Methyl-O-tert-butyl-L-serine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as it can be incorporated into peptides and proteins to study their properties.
Medicine: N-Methyl-O-tert-butyl-L-serine is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-O-tert-butyl-L-serine typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the methylation of the amino group. The process can be summarized as follows:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction forms the tert-butyl ether of serine.
Methylation of the Amino Group: The protected serine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). This step results in the formation of N-Methyl-O-tert-butyl-L-serine.
Industrial Production Methods
In industrial settings, the production of N-Methyl-O-tert-butyl-L-serine may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated peptide synthesizers. These methods allow for the large-scale production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
N-Methyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: N-Methyl-O-tert-butyl-L-serine can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as N-Methyl-O-tert-butyl-L-serine oxo.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted serine derivatives.
作用機序
The mechanism of action of N-Methyl-O-tert-butyl-L-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the methyl and tert-butyl groups can affect the folding, stability, and activity of the peptides and proteins. The compound can interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity and function.
類似化合物との比較
N-Methyl-O-tert-butyl-L-serine can be compared with other similar compounds, such as:
N-Methyl-L-serine: Lacks the tert-butyl group, making it less stable and soluble.
O-tert-butyl-L-serine: Lacks the methyl group, affecting its incorporation into peptides and proteins.
N-Methyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group, affecting its chemical properties and reactivity.
N-Methyl-O-tert-butyl-L-serine is unique due to the presence of both the methyl and tert-butyl groups, which enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426647 | |
| Record name | N-Me-Ser(Tbu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-83-0 | |
| Record name | O-(1,1-Dimethylethyl)-N-methyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197632-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Me-Ser(Tbu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















